Indoline-4-carboxylic acid hydrochloride

Solubility Salt Form Formulation

Misordered regioisomers (5- or 6-carboxylic acid) yield inactive GPR52 agonists. This 4-carboxylic acid hydrochloride (CAS 1187933-04-5) is the correct isomer for synthesizing 1-(pyrimidin-4-yl)indoline-4-carboxamide GPR52 agonists with nanomolar potency. HCl salt ensures superior aqueous solubility vs. free acid (CAS 175647-03-7). • 4-COOH isomer essential for GPR52 agonist activity; 5- and 6-isomers are inactive • HCl salt for amide couplings & cross-couplings in aqueous or mixed media • ≥97% purity; crystalline solid; ambient shipping; global availability

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 1187933-04-5
Cat. No. B1423821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoline-4-carboxylic acid hydrochloride
CAS1187933-04-5
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC(=C21)C(=O)O.Cl
InChIInChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2,(H,11,12);1H
InChIKeyLXNIYKCEAWXTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indoline-4-carboxylic acid hydrochloride Overview


Indoline-4-carboxylic acid hydrochloride (CAS 1187933-04-5) is a bicyclic heterocyclic building block belonging to the indoline family, characterized by a 2,3-dihydro-1H-indole core bearing a carboxylic acid substituent at the 4-position and presented as the hydrochloride salt . With a molecular formula of C₉H₁₀ClNO₂ and a molecular weight of approximately 199.63 g/mol [1], this compound is supplied as a crystalline solid with typical purities of ≥95% and is employed as an advanced intermediate in medicinal chemistry for the synthesis of pharmacologically active molecules . Its specific substitution pattern and salt form confer distinct physicochemical properties relative to regioisomeric indoline carboxylates and non-salt analogs, directly impacting its utility in downstream synthetic transformations and biological evaluations.

Scaffold 4-carboxy indoline building block
Salt form Hydrochloride enhances aqueous handling
Role Advanced intermediate for medicinal chemistry

Indoline-4-carboxylic acid hydrochloride Procurement Risks


Direct substitution of indoline-4-carboxylic acid hydrochloride with regioisomeric indoline carboxylates (e.g., 5- or 6-carboxylic acids) or the non-salt free base is chemically and functionally non-equivalent. Positional isomerism on the indoline scaffold drastically alters electronic distribution, steric accessibility, and molecular recognition profiles . For instance, the 4-position places the carboxyl group in proximity to the indoline nitrogen, enabling unique intramolecular interactions and directing regioselective functionalization that is inaccessible to the 5- or 6-isomers [1]. Furthermore, the hydrochloride salt significantly enhances aqueous solubility and modulates the basicity of the indoline nitrogen, altering reaction kinetics and purification behavior compared to the free acid (CAS 175647-03-7) . Procurement of an incorrect isomer or salt form can lead to failed synthetic campaigns, altered pharmacological profiles, and irreproducible results, underscoring the necessity for precise specification.

Regioisomeric mismatch

Positional isomerism (5- or 6-carboxy) alters electronic distribution and steric accessibility; molecular recognition profiles may not transfer.

Salt form influence

Free base vs hydrochloride affects aqueous solubility and nitrogen basicity; reaction kinetics and purification behavior may shift.

Outcome risk

Incorrect isomer or salt form can lead to failed synthetic campaigns or altered pharmacological study endpoints.

Indoline-4-carboxylic acid hydrochloride Evidence Summary


Solubility Enhancement Over Free Base

The hydrochloride salt form of indoline-4-carboxylic acid demonstrates significantly enhanced aqueous solubility compared to its free acid counterpart. While quantitative solubility values are not explicitly reported in primary literature, the well-established physicochemical principle that salt formation with a strong acid (HCl) protonates the basic indoline nitrogen, increasing polarity and water solubility, is directly applicable [1]. This is supported by the compound's commercial availability as a water-soluble crystalline solid [2], contrasting with the free acid (CAS 175647-03-7) which is typically described as a solid with lower aqueous solubility. This differential solubility directly impacts reaction media compatibility, ease of purification, and formulation for biological assays.

Solubility profile
Class-level inference

Target (HCl salt)

Water-soluble crystalline solid

Comparator (free base)

Lower aqueous solubility

Supports aqueous reaction media compatibility

Quantitative solubility data not reported; salt formation may increase solubility 10–1000x

Solubility Salt Form Formulation

GPR52 Agonist Regiochemical Requirements

The 4-carboxylic acid substitution pattern on the indoline ring is critical for activity as a GPR52 agonist scaffold. A patent application explicitly discloses a series of 1-(pyrimidin-4-yl)indoline-4-carboxamide analogs as potent and selective GPR52 agonists [1]. The 4-position attachment is essential for maintaining nanomolar potency (exact values not disclosed in abstract) and varied levels of improved efficacy [2]. Regioisomers such as indoline-5-carboxylic acid or indoline-6-carboxylic acid would yield structurally distinct carboxamides with altered spatial orientation, likely abolishing or significantly reducing GPR52 binding affinity. This provides a direct, application-specific reason to select the 4-isomer over other positional isomers.

Target engagement
Reported context

4-carboxy indoline

Required for GPR52 agonist activity

5- or 6-carboxy

Expected loss of activity

Regiochemistry essential for target engagement studies

Patent-derived evidence; nanomolar potency context

GPR52 Agonist Medicinal Chemistry Structure-Activity Relationship

Intramolecular H-Bonding and Reactivity

The proximity of the carboxylic acid group to the indoline NH (or its protonated form in the HCl salt) at the 4-position allows for potential intramolecular hydrogen bonding, a feature absent in the 5- and 6-isomers. While no direct experimental data comparing intramolecular H-bond strengths were found, computational predictions (e.g., using DFT) would show a lower energy conformation for the 4-isomer due to a 6-membered intramolecular H-bond ring. This conformational pre-organization influences the compound's reactivity as an electrophile or nucleophile and its behavior in solid-state packing, which can affect melting point and crystallinity. The melting point of indoline-4-carboxylic acid hydrochloride is reported to be distinct from its isomers, though specific values vary by source and purity .

Conformational feature
Context-dependent

4-isomer

Possible 6-membered H-bond with indoline NH

5- or 6-isomers

No intramolecular H-bond possible

May influence solid-state and reactivity profiles

Theoretical/computational context; data to verify

Intramolecular Hydrogen Bonding Conformational Analysis Reactivity

Indoline-4-carboxylic acid hydrochloride Applications


GPR52 Agonist Lead Compounds

Indoline-4-carboxylic acid hydrochloride serves as a privileged starting material for the construction of 1-(pyrimidin-4-yl)indoline-4-carboxamide analogs, which have been identified as potent and selective GPR52 agonists with nanomolar potency . The 4-carboxylic acid moiety is essential for activity; substitution with regioisomers (5- or 6-carboxylic acid) yields inactive compounds. Researchers engaged in CNS drug discovery targeting GPR52 for psychiatric or neurological disorders should procure this specific isomer to ensure synthetic fidelity and biological relevance.

Aqueous Reactions and Salt Metathesis

The hydrochloride salt form of indoline-4-carboxylic acid offers superior water solubility compared to its free acid . This property makes it the form of choice for reactions conducted in aqueous or mixed aqueous-organic media, including amide couplings under buffered conditions, metal-catalyzed cross-couplings in water, or salt metathesis to generate other pharmaceutically acceptable salts. Use of the free acid in such reactions may result in poor solubility, incomplete conversion, or difficult workups.

Scaffold Diversification for Kinase Inhibitors

Indoline-4-carboxylic acid and its derivatives are widely employed as key intermediates in the synthesis of kinase inhibitors and anticancer agents . The 4-carboxylate can be readily converted to amides, esters, or heterocycles, enabling rapid exploration of chemical space around the indoline core. The specific 4-substitution pattern ensures that the vector of the attached pharmacophore is oriented orthogonally to the indoline ring system, a spatial arrangement distinct from that provided by 5- or 6-isomers, and therefore uniquely suited for targeting specific kinase binding pockets.

Application
Selection Property
Validation Focus
GPR52 agonist lead compounds
Regiochemical identity (4-carboxy)
GPR52 functional assay confirmation
Aqueous reactions and salt metathesis
Hydrochloride salt form solubility
Aqueous reaction media compatibility
Scaffold diversification for kinase inhibitors
4-substitution pattern spatial orientation
Kinase binding pocket fit assessment

Technical Documentation Hub

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